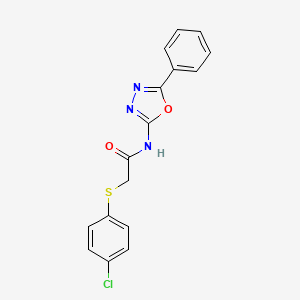

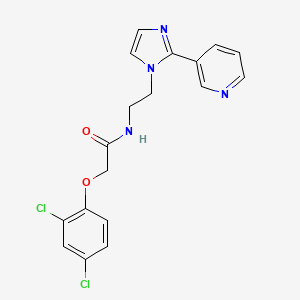

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . It has been studied for its antioxidant and antibacterial properties .

Synthesis Analysis

The synthesis of similar compounds has been described using 4-aminopyridine and different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of a potassium carbonate base with anhydrous DMF solvent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the reaction of 4-aminopyridine with different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes .Applications De Recherche Scientifique

Synthesis and Reactivity

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate has been a focus of synthetic chemistry research due to its potential as a precursor in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and utility in creating novel chemical structures. For instance, it serves as a key starting material for the synthesis of analogues of natural alkaloids, showcasing its significance in the development of new synthetic pathways (Voievudskyi et al., 2016). Moreover, ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives have been synthesized, demonstrating potent antioxidant and antibacterial activities, highlighting its application in medicinal chemistry (Uppar et al., 2020).

Photoluminescent Properties

Research has also been conducted on the photoluminescent properties of related indolizine derivatives. For instance, 6-Amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, with a dramatic blue shift in fluorescence emission when protonated. This unusual behavior opens up possibilities for their use in optical and sensor applications (Outlaw et al., 2016).

Anticancer Potential

The exploration of this compound derivatives in cancer research has led to the discovery of new apoptosis-inducing agents for breast cancer. Through a multicomponent synthesis approach, derivatives have been synthesized and evaluated in vitro and in vivo, with some showing promising antiproliferative potential against cancer cell lines. This suggests a potential application in the development of anticancer therapeutics (Gad et al., 2020).

Mécanisme D'action

Target of Action

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a variety of molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate are not fully understood due to the limited available data. It is known that indole derivatives, which share a similar structure, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Indole derivatives have been shown to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Indole derivatives are known to interact with various enzymes and cofactors .

Subcellular Localization

The subcellular localization of this compound is not known. The subcellular localization of proteins can be determined experimentally and can also be predicted computationally .

Propriétés

IUPAC Name |

ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-25-20(24)16-15-7-5-6-10-22(15)18(17(16)21)19(23)14-9-8-12(2)13(3)11-14/h5-11H,4,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIZIORFSOLESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)

![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)

![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)

![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2767409.png)